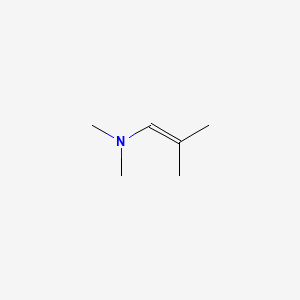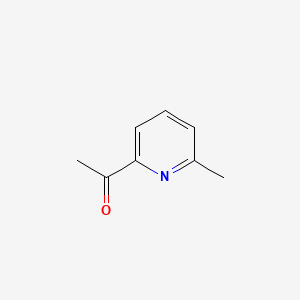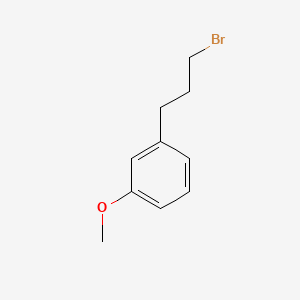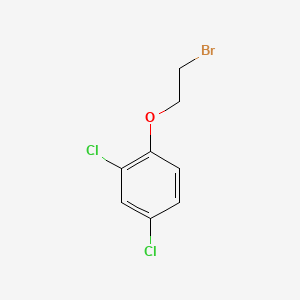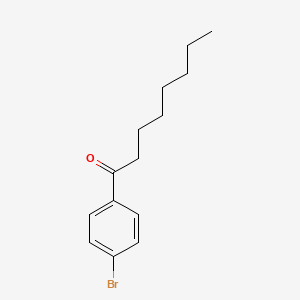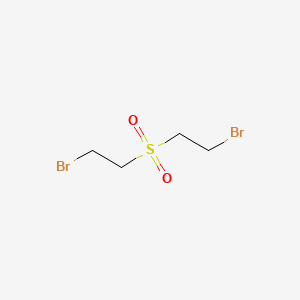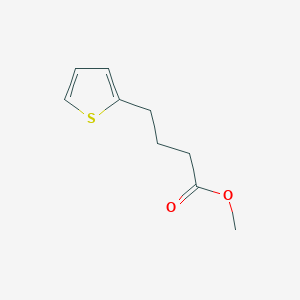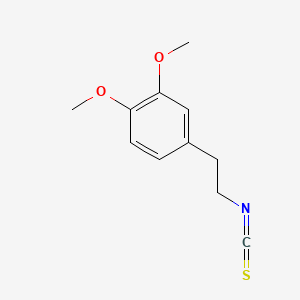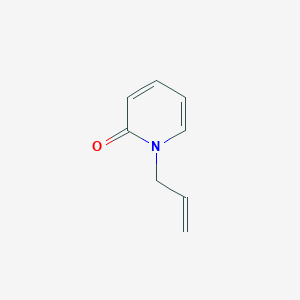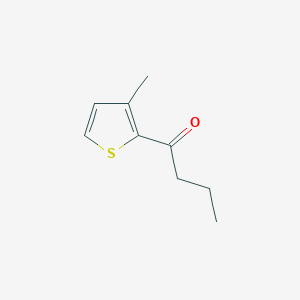![molecular formula C9H14O2 B1266911 Methyl bicyclo[2.2.1]heptane-2-carboxylate CAS No. 35520-81-1](/img/structure/B1266911.png)
Methyl bicyclo[2.2.1]heptane-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl bicyclo[2.2.1]heptane-2-carboxylate and its derivatives involves several chemical strategies. One approach includes the amination of lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylate with O-(mesitylenesulfonyl)hydroxylamine followed by hydrolysis (Glass et al., 1990). Another method involves epoxidation followed by a rearrangement using boron trifluoride diethyl etherate to synthesize methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes (Yuasa et al., 2000).
Molecular Structure Analysis
The molecular structure of methyl bicyclo[2.2.1]heptane-2-carboxylate has been determined through various analytical techniques, including X-ray crystallography. These studies have revealed detailed insights into the compound's conformation and structural characteristics, providing a basis for understanding its reactivity and properties (Glass et al., 1992).
Chemical Reactions and Properties
Methyl bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including electrochemical oxidation, which reveals interesting aspects of its reactivity. For instance, the controlled potential electrolysis of this compound provides sulfoxides as a mixture of diastereomers, illustrating its chemical versatility (Glass et al., 1990).
Physical Properties Analysis
The physical properties of methyl bicyclo[2.2.1]heptane-2-carboxylate, such as stability, melting points, and solubility, are crucial for its handling and application in chemical synthesis. Research on its stereochemistry and stability has provided valuable information for its practical use (Yuasa et al., 2000).
Chemical Properties Analysis
The chemical properties of methyl bicyclo[2.2.1]heptane-2-carboxylate, including its reactivity in various chemical environments and its behavior in reactions such as chlorination and nitration, have been explored to understand its potential applications. Studies have highlighted its reactivity and provided pathways for synthesizing novel derivatives (Roberts et al., 1949).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
A significant application of Methyl bicyclo[2.2.1]heptane-2-carboxylate is in the microwave-assisted synthesis of its derivatives. Onogi, Higashibayashi, and Sakurai (2012) demonstrated the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through a stereoselective substitution reaction under microwave-assisted conditions, highlighting the compound's reactivity and potential for creating structurally complex derivatives (Onogi, Higashibayashi, & Sakurai, 2012).
Mass Spectrometry in Stereochemical Analysis
The compound has been used in mass spectrometry for the analysis of stereochemical problems. Curcuruto et al. (1991) studied the behavior of stereoisomeric mono- and di-substituted norbornanes, including methyl bicyclo[2.2.1]heptane-2-carboxylate, using mass-analysed ion kinetic energy spectrometry supported by semi-empirical calculations. This illustrates its utility in detailed stereochemical characterization (Curcuruto et al., 1991).
Synthesis of Conformationally Restricted Analogs
Methyl bicyclo[2.2.1]heptane-2-carboxylate is instrumental in synthesizing conformationally restricted analogs of biological molecules. Glass, Hojjatie, Sabahi, Steffen, and Wilson (1990) reported the synthesis of a methionine analogue from this compound, which involved amination and hydrolysis steps. Their work illustrates the compound's value in creating biologically relevant structures (Glass et al., 1990).
Microbiological Asymmetric Hydroxylation
In microbiological applications, Yamazaki and Maeda (1985) explored the asymmetric hydroxylation of various bicyclo[2.2.1]heptane derivatives by microorganisms. They found several species capable of hydroxylating these compounds, suggesting its potential in chiral synthesis and biotransformation processes (Yamazaki & Maeda, 1985).
Electrochemical Oxidation Studies
In electrochemistry, Baggaley, Brettle, and Sutton (1975) described the electrolysis of bicyclo[2.2.1]hept-2-ene, a related compound, to yield various products including methyl bicyclo[2.2.1]heptane-2-carboxylate derivatives. This research underscores the compound's relevance in studying electrochemical reactions and synthesis (Baggaley, Brettle, & Sutton, 1975).
Orientations Futures
Propriétés
IUPAC Name |
methyl bicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGIKEUGPCOETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294060 | |
| Record name | Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
35520-81-1 | |
| Record name | NSC93923 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-norbornanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



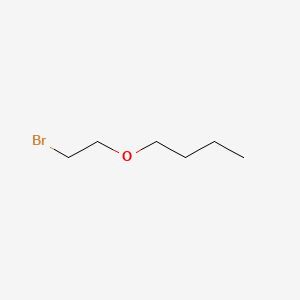
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)
